4-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)pyridine
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Overview
Description
4-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)pyridine is a chemical compound with the molecular formula C12H18N2O3S It features a piperidine ring, a pyridine ring, and an ethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)pyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonylation reactions using reagents such as ethylsulfonyl chloride.
Coupling with Pyridine: The final step involves coupling the piperidine derivative with a pyridine ring, often through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-1-yl)pyridine: Lacks the ethylsulfonyl group but shares the piperidine and pyridine rings.
4-(Methylsulfonyl)pyridine: Contains a sulfonyl group but lacks the piperidine ring.
Uniqueness
4-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)pyridine is unique due to the presence of both the ethylsulfonyl group and the piperidine ring, which can confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that may not be possible with similar compounds.
Biological Activity
The compound 4-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)pyridine has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant research findings and data tables.
Chemical Structure and Synthesis
This compound is characterized by a piperidine ring linked to a pyridine moiety through an ether bond, with an ethylsulfonyl substituent enhancing its reactivity. The synthesis typically involves:
- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.
- Introduction of the Ethylsulfonyl Group : Sulfonylation using reagents like ethylsulfonyl chloride.
- Coupling with Pyridine : Nucleophilic substitution reactions to form the final compound.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an enzyme inhibitor and therapeutic agent.
The compound's mechanism involves binding to specific enzymes, inhibiting their activity, which may lead to therapeutic effects in conditions such as inflammation and cancer. The ethylsulfonyl group is believed to enhance binding affinity and specificity for molecular targets.
Research Findings
Recent studies have demonstrated several biological activities associated with this compound:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially contributing to anti-inflammatory and anticancer effects.
- Anticancer Properties : In vitro studies suggest that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast and liver cancer cells .
Case Studies
- Anticancer Activity : A study noted that compounds structurally similar to this compound exhibited significant antiproliferative effects on cancer cells, indicating a potential role in cancer therapy .
- Inflammatory Response Modulation : Research indicated that this compound could modulate inflammatory responses by inhibiting key enzymes involved in the inflammatory pathway, suggesting its utility in treating inflammatory diseases.
Data Table: Biological Activities Summary
Properties
IUPAC Name |
4-(1-ethylsulfonylpiperidin-4-yl)oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-2-18(15,16)14-9-5-12(6-10-14)17-11-3-7-13-8-4-11/h3-4,7-8,12H,2,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVBVNKTFGFNSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)OC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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